molecular formula C7H6LiNO2 B1400659 Pyridin-2-ylacetic acid, lithium salt CAS No. 58197-06-1

Pyridin-2-ylacetic acid, lithium salt

Cat. No. B1400659
CAS RN: 58197-06-1
M. Wt: 143.1 g/mol
InChI Key: UAEMQWFGQFTRFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Pyridin-2-ylacetic acid, lithium salt involves several steps. One common method is the reaction between 2-aminopyridine and lithium acetate . The amino group of 2-aminopyridine reacts with acetic acid, leading to the formation of the desired compound. Detailed synthetic procedures and optimization strategies have been reported in the literature .


Molecular Structure Analysis

Single-crystal X-ray diffraction studies have revealed the precise arrangement of atoms within the crystal lattice, including bond lengths, angles, and intermolecular interactions .

Scientific Research Applications

  • Crystal Structure Analysis

    • Lithium salts of pyridine derivatives, such as pyridine-3-sulfonic acid, exhibit interesting structural properties like π–π interactions between pyridine moieties, contributing to the understanding of crystallographic characteristics in related compounds (Lee & Barboiu, 2004).
  • Chemical Synthesis and Reactivity

    • Lithium derivatives of pyridin-2-ylmethanes can react with mercury(II) iodide, demonstrating the chemical reactivity of lithium salts in the synthesis of poly(pyridin-2-yl)ethanes (Canty & Minchin, 1986).
    • Bis(alkoxysilylamido)yttrium pyridyl and alpha-picolyl complexes synthesized from lithium salts indicate their utility in organometallic chemistry and potential in catalysis (Duchateau et al., 1997).
  • Electrochemical Applications

    • Lithium-ion cells containing pyridine adduct additives demonstrate the potential of lithium salts in improving cell lifetime and performance, contributing to advancements in battery technology (Hall et al., 2016).
  • Coordination Chemistry

    • The study of lithium and magnesium complexes using pyridyl-pendant β-diketiminates highlights their role in the synthesis of metal complexes and their catalytic applications (Li et al., 2022).
  • Polymer Science

    • Lithium chloride can improve the solubility of activated dicarboxylic acids in pyridine, facilitating the polyesterification process, underscoring the importance of lithium salts in polymer chemistry (Higashi & Kira, 2004).

properties

IUPAC Name

lithium;2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Li/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMQWFGQFTRFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=NC(=C1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-ylacetic acid, lithium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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